molecular formula C8H10N2O2 B1450135 (R)-3-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 678969-18-1

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No. B1450135
M. Wt: 166.18 g/mol
InChI Key: HELGKMIKUOPFTO-SSDOTTSWSA-N
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Description

3-Pyridinepropionic acid, a compound with a similar structure, is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .


Molecular Structure Analysis

The molecular structure of 3-Pyridinepropionic acid has been studied. It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .


Physical And Chemical Properties Analysis

3-Pyridinepropionic acid has a melting point of 156-160 °C (lit.) .

Scientific Research Applications

  • Scientific Field: Molecular Design

    • Application Summary : Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
    • Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
    • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Scientific Field: Biomedical Applications

    • Application Summary : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
  • Scientific Field: Non-linear Optics

    • Application Summary : Pyridine derivatives have been studied for their potential use in non-linear optics . Materials with non-linear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
    • Methods of Application : The study involved the intercalation of pyridine derivatives into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
    • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrazolo[3,4-b]pyridines, which are similar to pyridine derivatives, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Molecular Design

    • Application Summary : Three amino pyridine derivatives were studied: 4-aminopyridine (APY1) representing a D–π–A system, 4–4′-dipyridylamine (AH) belonging to a D– (π–A) 2 system and tris (pyridin-4-yl)amine (APY3), which is a D– (π–A) 3 system .
    • Methods of Application : The study involved the intercalation of these pyridine derivatives into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
    • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

3-Pyridinepropionic acid has the following hazard statements: H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGKMIKUOPFTO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651166
Record name (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

CAS RN

678969-18-1
Record name (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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